molecular formula C15H8F4N2O B4328163 5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B4328163
M. Wt: 308.23 g/mol
InChI Key: YCSRAUJCWQWIJD-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions may target the fluorophenyl or trifluoromethyl groups, altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenation reagents, Grignard reagents, and organolithium compounds are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, compounds containing the oxadiazole ring are investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

Industry

Industrially, such compounds can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-1,2,4-oxadiazole
  • 3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole
  • 3-(4-methylphenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole

Uniqueness

The presence of both fluorophenyl and trifluoromethylphenyl groups in 5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole may confer unique electronic properties, potentially enhancing its biological activity or stability compared to similar compounds.

Properties

IUPAC Name

5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F4N2O/c16-12-3-1-2-10(8-12)14-20-13(21-22-14)9-4-6-11(7-5-9)15(17,18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSRAUJCWQWIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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